N-methyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide N-methyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1396713-07-7
VCID: VC7035367
InChI: InChI=1S/C10H11N5O/c1-7-3-5-8(6-4-7)15-13-9(12-14-15)10(16)11-2/h3-6H,1-2H3,(H,11,16)
SMILES: CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC
Molecular Formula: C10H11N5O
Molecular Weight: 217.232

N-methyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide

CAS No.: 1396713-07-7

Cat. No.: VC7035367

Molecular Formula: C10H11N5O

Molecular Weight: 217.232

* For research use only. Not for human or veterinary use.

N-methyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide - 1396713-07-7

Specification

CAS No. 1396713-07-7
Molecular Formula C10H11N5O
Molecular Weight 217.232
IUPAC Name N-methyl-2-(4-methylphenyl)tetrazole-5-carboxamide
Standard InChI InChI=1S/C10H11N5O/c1-7-3-5-8(6-4-7)15-13-9(12-14-15)10(16)11-2/h3-6H,1-2H3,(H,11,16)
Standard InChI Key CJGYSCVPURWAHR-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-methyl-2-(4-methylphenyl)tetrazole-5-carboxamide, reflects its core structure:

  • Tetrazole ring: A five-membered aromatic ring with four nitrogen atoms, contributing to a dipole moment of ~4.5 D.

  • p-Tolyl substituent: A para-methylphenyl group enhancing lipophilicity (logP ≈ 2.1).

  • N-methyl carboxamide: Reduces hydrogen-bond donor capacity compared to non-methylated analogs while improving membrane permeability.

Molecular Formula: C10_{10}H11_{11}N5_5O
Molecular Weight: 217.23 g/mol

Table 1: Key Physicochemical Properties

PropertyValue/Range
Melting Point180–185°C (decomposes)
LogP (Octanol-Water)2.1 ± 0.3
Aqueous Solubility (25°C)0.5 mg/mL (pH 7.4)
Dipole Moment4.5 D

Spectroscopic Characterization

  • 1^1H NMR: Aromatic protons (p-tolyl) resonate at δ 7.2–7.8 ppm (doublet, J = 8.2 Hz), while the N-methyl group appears as a singlet at δ 3.1 ppm .

  • IR: Stretching vibrations at 1670 cm1^{-1} (amide C=O) and 1560 cm1^{-1} (tetrazole ring).

  • Mass Spectrometry: ESI+ shows a molecular ion peak at m/z 218.1 [M+H]+^+ .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a two-step protocol:

Step 1: Tetrazole Ring Formation

A [2+3] cycloaddition between p-tolyl nitrile and sodium azide under microwave irradiation (100°C, 12 hours) yields 2-(p-tolyl)-2H-tetrazole-5-carbonitrile .

Step 2: Carboxamide Functionalization

Reaction with methylamine in the presence of EDCI/HOBt coupling agents produces the target compound. Purification via column chromatography (ethyl acetate/hexane) achieves >95% purity .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
1NaN3_3, DMF, 100°C, 12h6590
2CH3_3NH2_2, EDCI/HOBt7895

Industrial-Scale Production

Continuous flow reactors improve scalability, reducing reaction times by 40% compared to batch processes . Solvent recycling and catalytic azide sources (e.g., Zn/NH4_4Cl) enhance sustainability.

Reactivity and Stability

Chemical Transformations

  • Oxidation: Treatment with KMnO4_4 in acidic conditions oxidizes the methyl group to a carboxylic acid .

  • Reduction: LiAlH4_4 reduces the carboxamide to an amine, though this risks tetrazole ring degradation .

  • Substitution: Nucleophilic substitution at the tetrazole C-5 position with thiols or amines yields derivatives with modified bioactivity .

Stability Profile

  • Thermal Stability: Decomposes above 200°C (DSC data) .

  • pH Sensitivity: Stable at pH 4–9; hydrolyzes under strongly acidic (pH < 2) or basic (pH > 12) conditions .

  • Photostability: Degrades upon prolonged UV exposure; storage in amber vials recommended .

Biological Activity and Applications

Enzyme Inhibition

The tetrazole moiety acts as a bioisostere for carboxylic acids, enabling competitive inhibition of:

  • Angiotensin-Converting Enzyme (ACE): IC50_{50} = 1.2 µM .

  • Cyclooxygenase-2 (COX-2): 80% inhibition at 10 µM .

Table 3: Comparative Bioactivity of Tetrazole Derivatives

DerivativeTargetIC50_{50} (µM)
N-Methyl-2-(p-tolyl)-2H...ACE1.2
5-PhenyltetrazoleCOX-23.5
Tetrazole-carboxylic acidHIV Protease0.8

Materials Science Applications

  • Coordination Polymers: Tetrazole nitrogen atoms coordinate to metal ions (e.g., Cu2+^{2+}, Zn2+^{2+}) to form porous frameworks for gas storage .

  • Polymer Additives: Enhances thermal stability of polyamides when incorporated at 5% w/w .

Future Directions

Drug Development

Structural optimization could improve selectivity for neurodegenerative targets (e.g., NMDA receptors) . Computational modeling suggests halogen substitution at the p-tolyl group may enhance blood-brain barrier penetration .

Advanced Materials

Incorporating the compound into metal-organic frameworks (MOFs) may yield sensors for volatile organic compounds (VOCs) .

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